molecular formula C34H29Br B14209409 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene CAS No. 817642-28-7

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene

Cat. No.: B14209409
CAS No.: 817642-28-7
M. Wt: 517.5 g/mol
InChI Key: IENPFFHKZNJNFM-UHFFFAOYSA-N
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Description

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is a complex organic compound that belongs to the class of brominated anthracenes. This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring, and a fluorenyl group substituted with a cyclohexyl and a methyl group at the 10th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while oxidation reactions can produce quinones .

Scientific Research Applications

9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is unique due to its specific substitution pattern and the presence of both a cyclohexyl and a methyl group on the fluorenyl moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

817642-28-7

Molecular Formula

C34H29Br

Molecular Weight

517.5 g/mol

IUPAC Name

9-bromo-10-(9-cyclohexyl-9-methylfluoren-2-yl)anthracene

InChI

InChI=1S/C34H29Br/c1-34(23-11-3-2-4-12-23)30-18-10-9-13-24(30)25-20-19-22(21-31(25)34)32-26-14-5-7-16-28(26)33(35)29-17-8-6-15-27(29)32/h5-10,13-21,23H,2-4,11-12H2,1H3

InChI Key

IENPFFHKZNJNFM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7CCCCC7

Origin of Product

United States

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